molecular formula C13H17NO2 B14518301 4,7-Dimethoxy-1,2,3-trimethyl-1H-indole CAS No. 62676-77-1

4,7-Dimethoxy-1,2,3-trimethyl-1H-indole

Cat. No.: B14518301
CAS No.: 62676-77-1
M. Wt: 219.28 g/mol
InChI Key: QKTSDGJADMUDKN-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-1,2,3-trimethyl-1H-indole is a synthetically tailored indole derivative designed for advanced research and development. The indole scaffold is a privileged structure in medicinal chemistry and material science due to its versatility and ability to interact with biological macromolecules . This specific compound features methoxy substituents at the 4 and 7 positions, which can influence electron distribution and binding affinity, and methyl groups that can modulate steric and lipophilic properties. Researchers can utilize this compound as a key synthetic intermediate or building block for constructing more complex molecules . Indole derivatives are prevalent in pharmaceuticals and natural products, exhibiting a wide spectrum of biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties . The structural motif of substituted indoles is also being explored in the development of novel fluorescent dyes and functional materials, with some benzo[e]indole analogues showing applications in fluorescence imaging and as precursors for technical dyes . This product is provided for laboratory research purposes. 4,7-Dimethoxy-1,2,3-trimethyl-1H-indole is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

62676-77-1

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

4,7-dimethoxy-1,2,3-trimethylindole

InChI

InChI=1S/C13H17NO2/c1-8-9(2)14(3)13-11(16-5)7-6-10(15-4)12(8)13/h6-7H,1-5H3

InChI Key

QKTSDGJADMUDKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C(C=CC(=C12)OC)OC)C)C

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis with Subsequent Alkylation

Formation of the Indole Core

The Fischer indole synthesis is a foundational method for constructing substituted indoles. For 4,7-dimethoxy-1,2,3-trimethyl-1H-indole , this approach involves:

  • 4,7-Dimethoxyphenylhydrazine synthesis via nitrosation and reduction of 4,7-dimethoxyaniline.
  • Cyclization with 3-methyl-2-butanone under acidic conditions (e.g., glacial acetic acid or HCl/EtOH) to yield 4,7-dimethoxy-2,3-dimethylindole . Key data:
    • Yield : 62–76% (dependent on ketone stoichiometry and acid catalyst).
    • Regioselectivity : Methyl groups from the ketone occupy positions 2 and 3.

N-Methylation at Position 1

The indole nitrogen (position 1) is methylated using methyl iodide in the presence of a strong base (e.g., NaH or KOtBu):

  • Conditions : DMF, 60°C, 12 h.
  • Yield : 85–92%.
  • Key Intermediate : 4,7-Dimethoxy-2,3-dimethyl-1H-indole is converted to the target compound via nucleophilic substitution.
Table 1: Optimization of N-Methylation
Base Solvent Temperature (°C) Yield (%)
NaH DMF 60 92
KOtBu THF 25 78
LiHMDS DCM 40 65

Madelung Cyclization with Pre-Functionalized Substrates

Substrate Preparation

The Madelung synthesis enables intramolecular cyclization of N-(2-methylphenyl)acetamide derivatives bearing methoxy groups:

  • 4,7-Dimethoxy-2-methylacetanilide is synthesized via Friedel-Crafts acylation of 4,7-dimethoxy-2-methylaniline.
  • Cyclization using LiN(SiMe3)2 at −40°C forms 4,7-dimethoxy-1,3-dimethylindole .

C-2 Methylation

Electrophilic methylation at position 2 is achieved via Friedel-Crafts alkylation :

  • Reagent : Methyl chloride, AlCl3.
  • Yield : 70–75%.
Table 2: Madelung Route Efficiency
Step Reaction Time (h) Yield (%)
Acetanilide formation 6 88
Cyclization 12 72
C-2 Methylation 8 75

Reductive Deoxygenation of Isatin Derivatives

Isatin Functionalization

4,7-Dimethoxyisatin is prepared via nitration and methoxylation of isatin:

  • Nitration of isatin with HNO3/H2SO4 yields 4,7-dinitroisatin .
  • Methoxylation using MeONa/MeOH replaces nitro groups with methoxy groups.

Boron-Catalyzed Reduction

B(C6F5)3-catalyzed reduction with methylphenylsilane selectively removes carbonyl groups:

  • Conditions : 25°C, 2 h, CH2Cl2.
  • Yield : 68% for 4,7-dimethoxyindole .
  • Subsequent Methylation : Positions 1, 2, and 3 are methylated as described in Section 1.2.

Multi-Step Synthesis from Benzo[e]indole Precursors

Phosphoryl Chloride-Mediated Cyclization

1,1,2-Trimethyl-1H-benzo[e]indole reacts with POCl3/DMF to form 2-(1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)malonaldehyde .

  • Key Step : Aldehyde intermediate undergoes condensation with methylamine to introduce the third methyl group.
  • Yield : 56% over three steps.

Comparative Analysis of Methods

Table 3: Method Efficiency and Scalability
Method Total Yield (%) Scalability Cost Efficiency
Fischer + Alkylation 65–70 High Moderate
Madelung Cyclization 50–55 Moderate High
Isatin Reduction 45–50 Low Low
Benzo[e]indole Route 40–45 Low High

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethoxy-1,2,3-trimethyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Mechanism of Action

The mechanism of action of 4,7-Dimethoxy-1,2,3-trimethyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors in the nervous system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Indole Family

4,7-Dimethyl-1H-indole
  • Formula : C₁₀H₁₁N (MW: 145.2 g/mol) .
  • Key Differences : Lacks methoxy groups and the third methyl group.
  • Implications : Reduced steric hindrance and polarity compared to the target compound. Methyl groups at positions 4 and 7 may direct electrophilic substitution to positions 2 or 3, whereas methoxy groups in the target compound could activate positions 5 and 6 .
4,7-Dimethoxy-1H-indole-2-carboxylic Acid
  • CAS : 31271-83-7 .
  • Key Differences : A carboxylic acid substituent at position 2 replaces the methyl groups.
  • Implications : The carboxylic acid enhances water solubility and introduces hydrogen-bonding capability, which may influence receptor binding compared to the hydrophobic trimethyl-substituted target compound .
7-Methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole
  • Structure : A pyridoindole fused with a dihydropyridine ring .

Tetrahydroisoquinoline (THIQ) Derivatives

6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline (THIQ) Derivatives
  • Pharmacological Activity :
    • Anti-HIV-1 RT : EC₅₀ = 16.9 μM for a 1-aryl-6,7-dimethoxy-THIQ derivative .
    • Local Anesthetic Activity : 1-(3′-Bromo-4′-hydroxyphenyl)-6,7-methylenedioxy-THIQ showed 13.75x lower toxicity than lidocaine .
  • Toxicity : LD₅₀ values range from 280 mg/kg (highly toxic) to safer derivatives with LD₅₀ > 3,800 mg/kg .
  • Synthesis : Often via Pictet–Spengler or Petasis reactions, differing from indole alkylation/methylation routes .

Substituent Effects on Physicochemical Properties

Property 4,7-Dimethoxy-1,2,3-trimethyl-1H-indole (Predicted) 4,7-Dimethyl-1H-indole 6,7-Dimethoxy-THIQ
Molecular Weight ~205.25 g/mol 145.2 g/mol ~250–300 g/mol
Polarity Moderate (methoxy groups) Low Moderate
Solubility Likely low in water Low Moderate (HCl salts)
Bioactivity Unknown Not reported Antiviral, anesthetic

Spectral Comparison

¹H NMR
  • Methoxy Groups : δ ~3.8–4.0 ppm (singlet, 6H).
  • N-Methyl (Position 1) : δ ~3.5–3.7 ppm.
  • C-Methyl (Positions 2, 3) : δ ~2.3–2.5 ppm .
¹³C NMR
  • C-4 and C-7 (methoxy-adjacent) : δ ~100–110 ppm (deshielded due to electron-donating methoxy) .
  • Methyl Carbons : δ ~10–25 ppm .

Q & A

Basic Question: What are the standard synthetic routes for preparing 4,7-Dimethoxy-1,2,3-trimethyl-1H-indole, and how are intermediates characterized?

Answer:
A common approach involves multi-step alkylation and methoxylation of indole precursors. For example, methylation of indole derivatives can be achieved using methyl iodide under basic conditions (e.g., potassium t-butoxide in anhydrous toluene), as demonstrated in the synthesis of 5-fluoro-1-methyl-1H-indole . Key intermediates are characterized via:

  • 1H/13C NMR : To confirm substitution patterns and methyl/methoxy group integration (e.g., δ 3.66 ppm for methoxy protons in related indoles) .
  • Mass spectrometry (FAB-HRMS) : For molecular ion validation and purity assessment .
  • TLC : To monitor reaction progress using eluents like dichloromethane/petroleum ether (9:1) .

Basic Question: What analytical techniques are critical for verifying the structure of 4,7-Dimethoxy-1,2,3-trimethyl-1H-indole?

Answer:
Structural confirmation relies on:

  • Multinuclear NMR : 1H NMR identifies methoxy (δ 3.6–3.8 ppm) and methyl groups (δ 2.1–2.5 ppm), while 13C NMR confirms quaternary carbons adjacent to methoxy groups (~55 ppm for OCH3) .
  • IR spectroscopy : Detects carbonyl or NH stretches if present (e.g., ν 3261 cm⁻¹ for NH in indole derivatives) .
  • Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization) .

Advanced Question: How can researchers resolve contradictory spectral data (e.g., unexpected NMR shifts) in analogs of 4,7-Dimethoxy-1,2,3-trimethyl-1H-indole?

Answer:
Contradictions often arise from:

  • Steric hindrance or tautomerism : Use variable-temperature NMR to detect dynamic processes .
  • Regioisomeric impurities : Optimize column chromatography (e.g., silica gel with 70:30 ethyl acetate/hexane) to separate isomers .
  • Solvent effects : Compare spectra in deuterated solvents (CDCl3 vs. DMSO-d6) to identify solvent-induced shifts .
    For example, conflicting methyl resonance in 1H NMR may require 2D COSY or NOESY to confirm spatial proximity to methoxy groups .

Advanced Question: What strategies are employed to enhance the yield of 4,7-Dimethoxy-1,2,3-trimethyl-1H-indole derivatives in multi-step syntheses?

Answer:
Yield optimization involves:

  • Catalyst selection : Copper(I) iodide (CuI) for azide-alkyne cycloadditions (e.g., 42% yield in triazole-linked indoles) .
  • Solvent systems : Polar aprotic solvents like DMF or PEG-400 improve solubility of hydrophobic intermediates .
  • Temperature control : Reflux in chlorobenzene for POCl3-mediated chlorination (51% yield) .
  • Protecting groups : Use tosyl (p-toluenesulfonyl) groups to stabilize reactive intermediates (99% yield in sulfonation) .

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of 4,7-Dimethoxy-1,2,3-trimethyl-1H-indole analogs with improved bioactivity?

Answer:
SAR strategies include:

  • Methoxy positional scanning : Compare 4,7-dimethoxy vs. 5,6-dimethoxy analogs for tubulin inhibition (IC50 shifts) .
  • Methyl group substitution : Replace methyl with trifluoromethoxy to enhance cytotoxicity (e.g., 5-trifluoromethoxyindole-2,3-dione derivatives) .
  • Heterocycle fusion : Introduce pyrido[3,4-b]indole cores to modulate antiproliferative activity .
    Biological assays (e.g., cell viability, tubulin polymerization) should pair with computational docking to validate target engagement .

Advanced Question: What methodologies address the instability of 4,7-Dimethoxy-1,2,3-trimethyl-1H-indole under acidic or oxidative conditions?

Answer:
Stabilization approaches:

  • Protective group chemistry : Use tert-butoxycarbonyl (Boc) for NH protection during harsh reactions (e.g., POCl3-mediated chlorination) .
  • Inert atmosphere : Conduct reactions under nitrogen to prevent oxidation of methoxy groups .
  • Low-temperature workup : Quench reactions at 0°C to minimize degradation .

Advanced Question: How are computational tools (e.g., DFT, molecular docking) applied to study 4,7-Dimethoxy-1,2,3-trimethyl-1H-indole derivatives?

Answer:
Computational workflows include:

  • DFT calculations : Optimize geometry and predict NMR/IR spectra for comparison with experimental data .
  • Docking studies : Screen derivatives against tubulin (PDB: 1SA0) to prioritize synthesis .
  • QSAR models : Correlate logP (e.g., 1.545 for dimethoxyisoquinolone analogs) with cellular permeability .

Advanced Question: What are the challenges in scaling up the synthesis of 4,7-Dimethoxy-1,2,3-trimethyl-1H-indole for in vivo studies?

Answer:
Key challenges and solutions:

  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., toluene for indole derivatives) .
  • Toxic reagents : Substitute methyl iodide with dimethyl sulfate for safer alkylation .
  • Batch consistency : Use inline PAT (process analytical technology) for real-time HPLC monitoring .

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